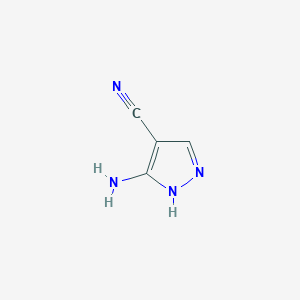

5-アミノ-1H-ピラゾール-4-カルボニトリル

概要

説明

N-(4-アミノ-2-クロロフェニル)フタルイミド: は、分子式 C14H9ClN2O2 、分子量 272.69 g/mol の有機化合物です 。この化合物は、フェニル環に結合したアミノ基と塩素原子を特徴とし、さらにフタルイミド部分に結合しています。 わずかに黄色の固体であり、ジメチルスルホキシド (DMSO) に溶解しますが、水には溶解しません .

科学的研究の応用

Chemistry:

- N-(4-Amino-2-chlorophenyl)phthalimide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine:

- This compound exhibits anticonvulsant properties and is studied for its potential use in treating neurological disorders .

Industry:

- In the industrial sector, N-(4-Amino-2-chlorophenyl)phthalimide is used in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

N-(4-アミノ-2-クロロフェニル)フタルイミドの作用機序は、体内の特定の分子標的との相互作用を伴います。アミノ基とフタルイミド部分は、その生物活性において重要な役割を果たします。 この化合物は、神経伝達物質受容体または酵素と相互作用し、抗けいれん作用を引き起こす可能性があります 。正確な分子経路と標的は、現在も研究中です。

類似化合物の比較

類似化合物:

- N-(ヒドロキシメチル)フタルイミド

- N-(クロロメチル)フタルイミド

- N-(2-クロロエチル)フタルイミド

- N-(4-ペンチニル)フタルイミド

- N-(2-ヒドロキシエチル)フタルイミド

- N-(4-ブロモブチル)フタルイミド

比較:

- N-(4-アミノ-2-クロロフェニル)フタルイミド は、フェニル環にアミノ基と塩素原子の両方が存在するという点で独特であり、類似体と比較して独自の化学反応性と生物活性を与えます 。これらの官能基の組み合わせにより、有機合成における汎用性の高い中間体となり、医化学において貴重な化合物となっています。

生化学分析

Biochemical Properties

5-Amino-1H-pyrazole-4-carbonitrile is a potential biologically active scaffold due to its wide applications in pharmaceuticals . It has been used as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compound . It also exhibits properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Cellular Effects

It is known that this compound has a wide range of biochemical and physiological effects including antitumor activity, anti-inflammatory effects, and antioxidant activity .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been synthesized using various methods and catalysts .

Metabolic Pathways

It is known that this compound has a wide range of biochemical and physiological effects .

Transport and Distribution

It is known that this compound has a wide range of biochemical and physiological effects .

Subcellular Localization

It is known that this compound has a wide range of biochemical and physiological effects .

準備方法

合成経路と反応条件:

無水フタル酸と4-アミノ-2-クロロベンゼンの反応:

工業生産方法:

- N-(4-アミノ-2-クロロフェニル)フタルイミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、製品の高収率と純度を確保するために最適化されています。連続フロー反応器と自動化システムの使用は、生産プロセスの効率を高めることができます。

化学反応の分析

反応の種類:

-

置換反応:

試薬と条件: N-(4-アミノ-2-クロロフェニル)フタルイミドは、特に塩素原子において求核置換反応を起こす可能性があります。一般的な試薬には、水酸化ナトリウムやその他の求核剤が含まれます。

生成物: 生成する主な生成物は、塩素原子が求核剤で置換された誘導体です。

-

酸化反応:

試薬と条件: 過マンガン酸カリウムや過酸化水素などの酸化剤は、アミノ基を酸化させることができます。

生成物: 主な生成物は、元の化合物の酸化誘導体です。

-

還元反応:

試薬と条件: 水素化リチウムアルミニウムなどの還元剤は、フタルイミド部分を還元することができます。

生成物: 主な生成物は、フタルイミド環の還元型です。

科学研究の応用

化学:

- N-(4-アミノ-2-クロロフェニル)フタルイミドは、有機合成におけるビルディングブロックとして使用されます。 さまざまな医薬品や農薬の製造の中間体として役立ちます .

生物学と医学:

産業:

- 産業分野では、N-(4-アミノ-2-クロロフェニル)フタルイミドは、染料、顔料、その他の特殊化学品の合成に使用されています。

類似化合物との比較

- N-(Hydroxymethyl)phthalimide

- N-(Chloromethyl)phthalimide

- N-(2-Chloroethyl)phthalimide

- N-(4-Pentynyl)phthalimide

- N-(2-Hydroxyethyl)phthalimide

- N-(4-Bromobutyl)phthalimide

Comparison:

- N-(4-Amino-2-chlorophenyl)phthalimide is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

生物活性

3-Amino-4-pyrazolecarbonitrile (CAS Number: 16617-46-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by various research findings.

Molecular Information:

- Molecular Formula: C₄H₄N₄

- Molecular Weight: 108.10 g/mol

- Melting Point: 172-174 °C

- Density: 1.4 g/cm³

- Boiling Point: 476.4 °C (at 760 mmHg)

Structural Characteristics:

The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the amino and cyano groups contributes to its reactivity and biological interactions.

Biological Activities

3-Amino-4-pyrazolecarbonitrile exhibits a range of biological activities, primarily attributed to its pyrazole structure. Recent studies have highlighted its potential in various therapeutic areas:

-

Anticancer Activity:

- Research indicates that pyrazole derivatives, including 3-amino-4-pyrazolecarbonitrile, show promising anticancer effects. A study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .

-

Anti-inflammatory Properties:

- Pyrazole compounds are recognized for their anti-inflammatory effects. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), similar to established drugs like celecoxib . The specific activity of 3-amino-4-pyrazolecarbonitrile in this context requires further investigation but aligns with the broader profile of pyrazole derivatives.

- Antimicrobial Activity:

Synthesis and Derivatives

The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of hydrazine with appropriate carbonyl compounds followed by cyanation. Variations in synthesis can lead to diverse derivatives with modified biological activities.

Synthesis Example:

A common synthetic route involves the reaction of 5-substituted pyrazoles with bidentate electrophiles, yielding compounds with enhanced biological profiles .

Case Studies

Several case studies illustrate the potential applications of 3-amino-4-pyrazolecarbonitrile:

- Cancer Treatment Development:

- Corrosion Inhibition:

Summary Table of Biological Activities

特性

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?

A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []

Q2: Are there any environmentally friendly synthetic routes for this compound?

A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []

Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?

A3: Researchers have explored a range of catalysts:

- [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []

- Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []

- Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []

- Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []

- Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []

Q4: What is the role of anomeric effects in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []

Q5: How is 5-amino-1H-pyrazole-4-carbonitrile used in the synthesis of other heterocyclic compounds?

A5: This compound serves as a versatile building block for synthesizing various heterocycles:

- Pyrazolo[1,5-a]pyrimidines: Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []

- 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []

- Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []

Q6: What are the potential biological activities of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives?

A6: Studies indicate potential for the following activities:

- Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []

- Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []

- Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on 5-amino-1H-pyrazole-4-carbonitrile derivatives?

A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []

Q8: What analytical methods are employed to characterize and quantify 5-amino-1H-pyrazole-4-carbonitrile?

A8: Common techniques include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。